(2-Isocyanoethyl)benzene

Description

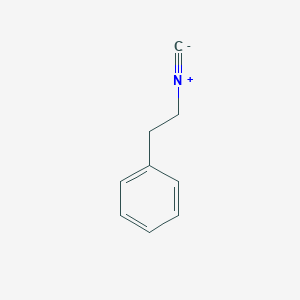

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-isocyanoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXCJCWHKUKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59795-89-0 | |

| Record name | 2-Isocyanoethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Isocyanoethyl Benzene and Analogues

Dehydration of Formamide (B127407) Precursors

The most common route to (2-isocyanoethyl)benzene involves the dehydration of its corresponding formamide precursor, N-(2-phenylethyl)formamide. nist.gov This transformation can be achieved through various protocols, ranging from classical methods to more environmentally benign approaches.

Optimization of Classical Dehydration Protocols

Classical dehydration of N-(2-phenylethyl)formamide to yield this compound is often accomplished using dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base. mdpi.comresearchgate.net Research has focused on optimizing these conditions to improve yield, purity, and reaction times.

One highly efficient protocol involves the use of POCl₃ with triethylamine (B128534) (TEA) as both the base and the solvent. researchgate.netresearchgate.net This solvent-free approach, conducted at 0 °C, can produce this compound in high yields (often exceeding 95%) in under five minutes. mdpi.comresearchgate.netresearchgate.netrug.nl The mild conditions and rapid reaction times contribute to increased safety and minimal waste generation. mdpi.comresearchgate.net The scalability of this method has been demonstrated, with successful syntheses performed on scales ranging from 0.2 mmol to 0.5 mol. rsc.orgrug.nl

Key parameters that have been optimized include the choice of base and temperature. mdpi.com While various organic bases can be used, tertiary amines like triethylamine have proven to be superior. mdpi.com Reducing the reaction temperature to 0 °C was found to be sufficient for achieving high yields. mdpi.com This optimized protocol avoids the need for an aqueous workup, further streamlining the process and reducing waste. rsc.orgrug.nl

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 | >95 | mdpi.comresearchgate.netresearchgate.net |

| p-TsCl | Pyridine/Na₂CO₃ | Dichloromethane (B109758) | Not specified | up to 98 | rsc.orgrsc.org |

| PPh₃/I₂ | Not specified | Not specified | Not specified | up to 90 | rsc.org |

Green Chemistry Approaches: Micellar Reaction Conditions

In a move towards more sustainable synthetic methods, the dehydration of formamides has been explored under micellar conditions. rsc.orgresearchgate.net This approach replaces hazardous reagents and solvents with more environmentally friendly alternatives.

One such method utilizes p-toluenesulfonyl chloride (p-TsCl) as the dehydrating agent and sodium hydrogen carbonate as the base, with the reaction taking place in water at room temperature. rsc.orgresearchgate.net The use of a surfactant, such as TPGS-750-M, facilitates the formation of micelles, creating a hydrophobic microenvironment where the reaction can proceed efficiently. researchgate.net This "in-water" synthesis avoids the use of volatile and toxic organic solvents like dichloromethane. rsc.orgresearchgate.net

A comparative analysis of the environmental impact, using the E-factor (mass of waste per mass of product), highlights the benefits of this green approach. The micellar synthesis of this compound from N-(2-phenylethyl)formamide has a significantly lower E-factor compared to traditional methods. researchgate.net For instance, the micellar procedure can have an E-factor as low as 3.7, whereas a conventional method using POCl₃ and dichloromethane can have an E-factor of 23.3. researchgate.net This demonstrates a substantial reduction in waste generation.

Direct Functionalization Routes to this compound

While the dehydration of formamides is the predominant method, research into direct functionalization routes to access this compound and its analogues is an active area. These methods aim to introduce the isocyano group directly onto a hydrocarbon skeleton, bypassing the need for a pre-functionalized starting material like an amine. However, specific examples of direct C-H isocyanation to form this compound are not yet widely reported in the literature.

Multicomponent Reaction Strategies for Tailored this compound Derivatives

This compound is a key reactant in various multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. The Ugi and Passerini reactions are prominent examples of MCRs where this compound is utilized to create a diverse range of derivatives. wikipedia.orgnih.govslideshare.net

The Passerini reaction , first described in 1921, is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is typically fast and efficient, especially in aprotic solvents at high concentrations. organic-chemistry.org The mechanism is generally considered to be concerted. wikipedia.orgrsc.org

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine. rsc.org This reaction between an isocyanide, an aldehyde (or ketone), a carboxylic acid, and an amine yields an α-acylamino amide. The Ugi reaction is highly versatile and has been employed in the synthesis of various heterocyclic compounds and peptidomimetics. acs.orgacs.org For instance, this compound has been used in an ammonia-Ugi four-component reaction followed by a copper-catalyzed domino reaction to produce isoquinolone-4-carboxylic acid derivatives in good yields (74%). acs.orgacs.org

| Reaction | Components | Product Type | Yield (%) | Reference |

| Ugi-4CR/Domino Reaction | This compound, Ammonia (B1221849), Aldehyde, 2-Halogen benzoic acid, β-keto ester | Isoquinolone-4-carboxylic acid derivative | 74 | acs.orgacs.org |

| Passerini Reaction | This compound, Carboxylic acid, Aldehyde/Ketone | α-Acyloxy amide | Varies | wikipedia.orgorganic-chemistry.org |

These MCRs offer a powerful strategy for creating libraries of complex molecules based on the this compound scaffold, which is of significant interest in medicinal chemistry and materials science. nih.gov

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of synthetic methodology for this compound depends on factors such as desired scale, purity requirements, and environmental considerations.

The classical dehydration using POCl₃ and triethylamine stands out for its high efficiency, rapid reaction times, and proven scalability. researchgate.netrsc.orgrug.nl The solvent-free nature of the optimized protocol makes it particularly attractive for large-scale production, minimizing solvent waste. researchgate.netresearchgate.net Yields are consistently high, often near quantitative. researchgate.netrug.nl

The green chemistry approach using micellar catalysis offers a significant advantage in terms of sustainability. rsc.orgresearchgate.net By avoiding hazardous reagents and chlorinated solvents, this method drastically reduces the environmental footprint of the synthesis, as quantified by a much lower E-factor. researchgate.net While yields are generally good, they may not consistently reach the near-quantitative levels of the optimized classical methods. researchgate.net

Multicomponent reactions are not direct syntheses of this compound itself, but rather highly efficient methods for its elaboration into more complex structures. wikipedia.org Their efficiency lies in the high atom economy and the ability to generate molecular diversity in a single step from simple starting materials. slideshare.net The scalability of MCRs can vary depending on the specific reaction and the purification of the resulting complex products.

Mechanistic Investigations and Transformative Reactions of 2 Isocyanoethyl Benzene

Multicomponent Reactions (MCRs) Featuring (2-Isocyanoethyl)benzenerug.nlrug.nl

(2-Isocyanoethyl)benzene is a valuable component in multicomponent reactions (MCRs), which are chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. beilstein-journals.org These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures. beilstein-journals.org The isocyanide group in this compound serves as a key reactive center in these transformations.

Elucidation of Ugi Reaction Pathways with (2-Isocyanoethyl)benzenerug.nlacs.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgbeilstein-journals.org When this compound is employed as the isocyanide component, it participates in the formation of α-acylamino amides, which are valuable scaffolds in medicinal chemistry and peptidomimetics. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction is favored in polar protic solvents like methanol (B129727) and proceeds through a series of steps initiated by the formation of an imine from the aldehyde and amine, followed by the addition of the isocyanide and the carboxylic acid. beilstein-journals.org

The Ugi reaction utilizing this compound provides a straightforward route to complex peptide and amide derivatives. For instance, the reaction of this compound, an aldehyde, an amine, and a carboxylic acid yields a bis-amide product. acs.org A study demonstrated the synthesis of Ugi adducts in excellent yields (up to 98%) by reacting this compound with various aldehydes, amines, and carboxylic acids in methanol at room temperature. acs.org These adducts can be further transformed into more complex heterocyclic systems. acs.org The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, leading to the generation of diverse libraries of peptide-like molecules. beilstein-journals.orgnih.gov

Table 1: Examples of Ugi Reaction Products with this compound

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |

|---|---|---|---|---|---|

| Picolinaldehyde | 2,2-Dimethoxyethan-1-amine | 3-Bromopropanoic acid | This compound | Ugi-adduct 5a | 98 |

This table is generated based on data from a study on a highly stereoselective Ugi/Pictet–Spengler sequence. acs.org

Derivatives of this compound, specifically 3-(2-isocyanoethyl)indoles, have proven to be valuable precursors for the synthesis of structurally complex and stereochemically rich polycyclic spiroindolines. rsc.orgrsc.org These intricate molecular architectures are found in numerous biologically active natural products. rsc.org

Highly diastereoselective interrupted Ugi reactions have been developed to construct a broad range of these spiroindolines. rsc.orgconsensus.app By using fluorinated alcohols as solvents, the reaction between tryptamine-derived isocyanides, amines, and aldehydes proceeds in moderate to excellent yields. rsc.orgconsensus.app

Furthermore, enantioselective methods have been established. A notable example involves a cascade reaction between 2-isocyanoethylindole and alkylidene malonates catalyzed by a chiral N,N'-dioxide/Mg(II) catalyst. nih.gov This reaction affords fused polycyclic indolines with three stereocenters in good yields and with excellent diastereo- and enantioselectivities. nih.gov Similarly, a dysprosium-catalyzed cascade reaction of 3-(2-isocyanoethyl)indoles with aziridines provides access to tetracyclic spiroindolines in a highly diastereo- and enantioselective manner. rsc.org

Table 2: Selected Diastereoselective and Enantioselective Syntheses of Polycyclic Spiroindolines

| Reactants | Catalyst/Conditions | Product Type | Stereoselectivity |

|---|---|---|---|

| 3-(2-Isocyanoethyl)indoles, Amines, Aldehydes | Fluorinated alcohols (TFE or HFIP) | Polycyclic Spiroindolines | High Diastereoselectivity |

| 2-Isocyanoethylindole, Alkylidene malonates | Chiral N,N'-dioxide/Mg(II) | Fused Polycyclic Indolines | Excellent Diastereo- and Enantioselectivity |

| 3-(2-Isocyanoethyl)indoles, Aziridines | N,N′-dioxide–Dy(III) complex | Tetracyclic Spiroindolines | High Diastereo- and Enantioselectivity |

Scope and Limitations in Passerini and Related Isocyanide-Based Cyclizations

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org The reaction is generally believed to proceed through a concerted mechanism involving a cyclic transition state, which is favored in apolar solvents. nih.gov

The scope of the Passerini reaction is broad, accommodating a wide variety of carboxylic acids and isocyanides. nih.gov However, there are some limitations. For instance, electron-poor phenols and primary and secondary amines are not suitable substrates, as they can lead to Passerini-Smile rearrangements or the competing Ugi reaction, respectively. nih.gov Additionally, α,β-unsaturated aldehydes and ketones are often poor substrates for this reaction. nih.gov While this compound is a viable isocyanide component, the stability of aromatic isocyanides can sometimes be a concern, and in situ preparation may be advantageous. nih.gov

Cycloaddition Chemistry of the Isocyanide Moiety

The isocyanide group of this compound can also participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic ring systems. smolecule.com

Formal [4+1] Cycloadditions for Heterocycle Construction (e.g., Thiazoles)

While direct [4+1] cycloadditions involving isocyanides are a known method for heterocycle synthesis, specific examples detailing the participation of this compound in the formal synthesis of thiazoles through this pathway require further investigation. However, the general principle of isocyanide involvement in thiazole (B1198619) synthesis is well-established through other routes. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they are present in numerous biologically active compounds. chemicalbook.com The construction of the thiazole ring often involves the reaction of a component providing a C-N bond with a component providing a C-S bond. Isocyanides, with their reactive carbon center, can serve as a source for the C-N fragment in various cyclization strategies leading to thiazoles and other heterocycles. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of this compound

The dual electronic nature of the isocyanide group, coupled with the presence of an aromatic ring, imparts a rich and varied reactivity to this compound.

The isocyanide functional group (–N≡C) in this compound is susceptible to addition reactions due to its unique electronic structure. It can be described by resonance structures, one with a divalent carbon and another with a positive charge on nitrogen and a negative charge on carbon. wikipedia.org This allows it to react with both electrophiles and nucleophiles at the carbon atom.

Isocyanides are known to participate in a variety of multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which involve the addition of multiple reactants to the isocyanide. frontiersin.orggeorganics.skwikipedia.orgnih.gov For instance, the Ugi four-component reaction (U4CR) typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov The mechanism proceeds through a nitrilium intermediate formed after the nucleophilic attack of the isocyanide on an imine. nih.gov

Beyond MCRs, isocyanides can undergo α-addition reactions. frontiersin.org The carbon atom of the isocyano group is nucleophilic and can add to electrophilic species. Conversely, the isocyanide carbon can be attacked by nucleophiles, especially when activated by a Lewis acid. Isocyanides are sensitive to acid and can be hydrolyzed to the corresponding formamides in the presence of aqueous acid. wikipedia.org

The following table summarizes some general addition reactions that isocyanides, including by extension this compound, can undergo:

| Reaction Type | Reactants | Product Type | Reference |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide | nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy-carboxamide | wikipedia.org |

| Hydrolysis | Aqueous Acid | Formamide (B127407) | wikipedia.org |

| [4+1] Cycloaddition | Tetrazine | Carbonyl or Stable Cycloadduct | wikipedia.org |

The phenylethyl moiety of this compound can undergo electrophilic aromatic substitution reactions. The substituent, in this case, the 2-isocyanoethyl group (-CH₂CH₂NC), will direct incoming electrophiles to specific positions on the benzene (B151609) ring. The directing effect of a substituent is determined by its electronic properties—whether it donates or withdraws electron density from the ring, and whether this is through inductive or resonance effects.

While specific experimental data on the electrophilic substitution of this compound is not prevalent in the provided search results, we can infer the expected reactivity based on general principles. The ethyl spacer between the aromatic ring and the electron-withdrawing isocyanide group will somewhat mitigate the deactivating effect on the ring compared to a directly attached isocyanide. The substitution pattern would likely be a mixture of ortho and para products, with the meta isomer also potentially forming due to the deactivating nature of the substituent.

Strategic Applications of 2 Isocyanoethyl Benzene in Advanced Chemical Synthesis

Construction of Diverse Heterocyclic Systems

The isocyanide moiety of (2-isocyanoethyl)benzene is a key reactive center for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

Nitrogen-Containing Heterocycles: Pyridines, Pyrazoles, Pyrroloindolines, and Indoles

This compound serves as a crucial reagent in the synthesis of a variety of nitrogen-containing heterocycles.

Pyridines: The synthesis of substituted pyridines can be achieved through condensation reactions involving 1,5-dicarbonyl compounds and ammonia (B1221849) or its derivatives. baranlab.org More advanced methods, such as those involving metalated arylmethylisonitriles reacting with 2-chloropyridines, can produce complex structures like imidazo[1,5-a]pyridines. nih.gov For instance, the addition of lithiated (1-isocyanoethyl)benzene (B96295) to 2-chloropyridines has been shown to yield imidazo[1,5-a]pyridines. nih.gov

Pyrazoles: Chiral N,N'-dioxide-Ni(II) complexes have been utilized as catalysts in reactions involving α-diazo pyrazoleamides, demonstrating the role of isocyanide-related structures in the synthesis of complex pyrazole-containing molecules. researchgate.net

Pyrroloindolines and Indoles: this compound derivatives, particularly 3-(2-isocyanoethyl)indoles, are valuable precursors for the synthesis of spirocyclic indolines and pyrroloindolines. bohrium.comacs.org These reactions often proceed via dearomative spirocyclization. acs.org For example, the reaction of 3-(2-isocyanoethyl)indoles with electrophiles is an effective method for constructing polycyclic spiroindolines. bohrium.com Furthermore, cascade reactions involving indole (B1671886) acetamides and 3-substituted indoles provide a metal-free pathway to indolyl pyrroloindolines. rsc.org The synthesis of enantioenriched pyrroloindolines has also been achieved through the catalytic asymmetric [3+2] cycloaddition of indoles. acs.org Indol-3-ones, which can be used to synthesize 3-(2-isocyanoethyl)indoles, are key intermediates in the preparation of various pyrroloindoline derivatives. researchgate.net

The following table summarizes some of the nitrogen-containing heterocycles synthesized using this compound derivatives and related isocyanides.

| Heterocycle | Synthetic Approach | Catalyst/Reagent | Ref. |

| Imidazo[1,5-a]pyridines | Addition of metalated arylmethyl isonitriles to 2-chloropyridines | Lithiated (1-isocyanoethyl)benzene | nih.gov |

| Polycyclic Spiroindolines | Cascade reactions of 3-(2-isocyanoethyl)indoles with electrophiles | N/A | bohrium.com |

| Pyrroloindolines | Cascade arylation/cyclization of indole acetamides with 3-substituted indoles | Triethylamine (B128534) | rsc.org |

| Spirocyclic Indolenines | Dearomative spirocyclization of 3-(2-isocyanoethyl)indoles | Bu₄N[Fe(CO)₃NO] | acs.org |

Sulfur-Containing Heterocycles: Thiazole (B1198619) Scaffolds

The synthesis of thiazole scaffolds can be achieved through various methods, including the reaction of α-haloketones with thioamides (Hantzsch synthesis). organic-chemistry.org A notable strategy involves the formal [4+1] cycloaddition of NaSH to (Z)-bromoisocyanoalkenes, which proceeds via an SNVπ displacement to form intermediate enethiols that subsequently cyclize to afford thiazoles. acs.org This method is effective for producing 4- and 5-substituted or 4,5-disubstituted thiazoles. acs.org While direct use of this compound is not explicitly detailed in this specific reaction, the manipulation of the isocyanoalkene C=C bond is a key aspect, highlighting the versatility of isocyanide derivatives in constructing such heterocycles. acs.org

Macrocycle and Complex Natural Product Synthesis Intermediates

This compound and its derivatives are instrumental as intermediates in the synthesis of macrocycles and complex natural products. The isocyanide's ability to participate in multicomponent reactions makes it a powerful tool for building intricate molecular frameworks.

Tryptamine-derived isocyanides, which are structurally related to this compound, are particularly valuable in the construction of spirocyclic indolenines and indolines, key components of many monoterpenoid indole alkaloids. acs.orgvu.nl These syntheses often rely on the dearomatization of the indole moiety. acs.org For instance, the iodospirocyclization of tryptamine-derived isocyanides has been applied in the formal total synthesis of aspidofractinine. vu.nl An iron-catalyzed carbene transfer to 3-(2-isocyanoethyl)indoles leads to ketenimine intermediates that undergo spontaneous dearomative spirocyclization, a key step in the formal total synthesis of several alkaloids, including (±)-aspidofractinine and (±)-limaspermidine. acs.org

The synthesis of macrocycles containing a chalcone (B49325) moiety has also been explored, where the strategic placement of reactive groups allows for macrocyclization reactions. nih.gov While not directly involving this compound, these syntheses demonstrate the principles of constructing large ring systems that can be adapted to isocyanide-containing precursors. The field of macrocyclic chemistry continues to evolve, with new structures being designed for applications in catalysis, sensing, and molecular recognition. beilstein-journals.org

Rational Design of Ligands for Homogeneous and Heterogeneous Catalysis

The isocyanide group in this compound can act as a ligand, binding to metal centers to form complexes that exhibit catalytic activity. The electronic properties of the isocyanide ligand can be tuned by modifying the substituents on the benzene (B151609) ring, allowing for the rational design of catalysts for specific transformations.

Metal-ligand cooperation, where the ligand actively participates in the catalytic cycle, is a key concept in modern catalysis. kaust.edu.sa Ligands that can undergo reversible dearomatization and rearomatization can provide an additional thermodynamic driving force for catalytic reactions. kaust.edu.sa While specific examples detailing this compound in such systems are not prevalent, the principle of using aromatic ligands that can engage in this type of cooperativity is well-established. kaust.edu.sa

Isocyanide-Based Ligands in Asymmetric Transformations

Chiral isocyanide-based ligands are crucial for enantioselective catalysis. The development of new chiral ligands is a major focus in asymmetric synthesis. Chiral N,N'-dioxides, for example, have been shown to be privileged ligands that can coordinate with various metal ions to catalyze a wide range of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net These flexible ligands have proven effective in achieving high enantioselectivity in reactions such as the asymmetric Roskamp reaction and the amination of ketones. researchgate.net Although not directly this compound, the principles of using chiral ligands to induce asymmetry are directly applicable to the design of new catalysts based on this scaffold.

Emerging Roles in Polymer Science and Organic Electronic Materials Development

The unique electronic properties and reactivity of isocyanides make them attractive components for the development of novel polymers and organic electronic materials. This compound can be incorporated into polymer chains or used as a building block for functional materials. ambeed.com

Isocyanides have been investigated for their potential in creating materials for organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ambeed.com The ability of the isocyanide group to coordinate with metals and its influence on the electronic structure of the molecule are key attributes in this context. Conjugated macrocycles, for instance, have shown promise in organic electronics, and the synthetic strategies used to create these structures could be adapted to include isocyanide-containing monomers. osti.gov Furthermore, isocyanides have been used in polymerization reactions, such as the asymmetric polymerization in a chiral liquid crystal medium, indicating their potential in creating ordered polymer structures. rug.nl

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgchemguide.co.uk

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (2-Isocyanoethyl)benzene, providing unambiguous information about its atomic framework.

Various research groups have reported the ¹H and ¹³C NMR data for this compound, typically recorded on 400 MHz or 500 MHz spectrometers in deuterated chloroform (B151607) (CDCl₃). rsc.orgrsc.orgrug.nl The proton NMR spectrum characteristically shows a multiplet for the five aromatic protons of the benzene (B151609) ring. rsc.orgrug.nl The ethyl chain protons appear as two distinct triplets of triplets, corresponding to the two methylene (B1212753) groups. rsc.orgrug.nl

¹H NMR Data for this compound in CDCl₃:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.49 – 7.23 | m | 5H (Aromatic) | |

| 3.64 | tt | J = 7.1, 1.9 | 2H (CH₂) |

Table compiled from data in The Royal Society of Chemistry. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The isocyano carbon typically resonates at a characteristic chemical shift. rsc.org

While one-dimensional NMR is often sufficient for the structural confirmation of this compound, multi-dimensional NMR techniques offer more in-depth analysis, especially for complex derivatives or when unambiguous assignment of all signals is required. ipb.pthuji.ac.ilusask.ca Techniques such as COSY (Correlation Spectroscopy) can confirm the coupling between the adjacent methylene groups in the ethyl chain. huji.ac.ilusask.ca Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton signals to their directly attached carbons and for identifying longer-range (2-3 bond) C-H correlations, respectively. ipb.ptusask.ca These advanced methods are crucial for verifying the complete and correct structural assignment of the molecule. weebly.com

Mass Spectrometry (MS) for Precise Mass Measurement and Fragmentation Analysis.rsc.orgchemicalbook.com

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₉H₉N. rsc.orgrsc.org The monoisotopic mass of this compound is approximately 131.0735 Da. uni.lu Analysis of the fragmentation pattern in the mass spectrum can provide structural confirmation. Common fragmentation pathways for aromatic compounds often involve the loss of side chains or rearrangements of the aromatic ring. libretexts.orgdocbrown.info For this compound, fragmentation could involve cleavage of the bond between the ethyl group and the benzene ring, leading to characteristic fragment ions. chemguide.co.uklibretexts.org

Predicted Collision Cross Section (CCS) Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.08078 | 128.7 |

| [M+Na]⁺ | 154.06272 | 143.1 |

| [M+NH₄]⁺ | 149.10732 | 135.4 |

| [M+K]⁺ | 170.03666 | 133.9 |

Table compiled from data in PubChemLite. uni.lu

Hyphenated techniques that couple chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for both identifying and quantifying this compound in complex mixtures. nih.govrsc.org GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govlcms.cz In this technique, the compound is first separated from other components in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. lcms.cz LC-MS is also utilized, particularly for less volatile derivatives or in reaction monitoring where samples are in solution. rug.nl For instance, LC-MS has been used for the inline analysis of reactions involving this compound. rug.nl

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting.rsc.orgchemguide.co.uk

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of this compound by probing the vibrational modes of its chemical bonds.

The most prominent and characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the isocyanide (N≡C) group. clockss.org This band typically appears in a relatively uncongested region of the spectrum. The spectrum also displays characteristic absorptions for the aromatic C-H stretching and the C=C stretching of the benzene ring, as well as C-H bending vibrations that can give information about the substitution pattern of the ring. msu.edulibretexts.org

Key IR Absorption Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| ~2130-2140 | Isocyanide (N≡C) stretch |

| >3000 | Aromatic C-H stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C ring stretch |

Data compiled from typical values for isocyanides and monosubstituted benzenes. clockss.orgmsu.edu

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the benzene ring and the isocyanide group, which may be weak in the IR spectrum.

Chromatographic and Separation Science for Purity and Isomer Analysis.rsc.org

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. rsc.org Thin Layer Chromatography (TLC) is commonly used for rapid qualitative monitoring of reaction progress. rsc.orgsemanticscholar.org For purification, flash column chromatography on silica (B1680970) gel is a standard method. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient, such as methanol (B129727) and water with formic acid, can be used to achieve separation, with detection by UV absorbance at a wavelength like 254 nm. rsc.org This method can effectively separate this compound from related compounds, such as its precursor N-phenethylformamide. rsc.org The analysis of isomers, for example, distinguishing between this compound and its positional isomers like (3-isocyanoethyl)benzene or (4-isocyanoethyl)benzene, can also be accomplished using high-resolution chromatographic techniques due to subtle differences in their polarity and interaction with the stationary phase.

Theoretical and Computational Chemistry Investigations of 2 Isocyanoethyl Benzene

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of (2-isocyanoethyl)benzene. These studies typically employ methods like Density Functional Theory (DFT) to model the molecule's properties. The isocyanide group (-N≡C) is a key feature, characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, creating a strong dipole moment. The bonding within this functional group involves a triple bond, which significantly influences the molecule's reactivity.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| C-N Bond Length (Isocyanide) | ~1.17 Å |

| N≡C Bond Length (Isocyanide) | ~1.18 Å |

| C-C Bond Length (Ethyl) | ~1.54 Å |

| C-C Bond Length (Benzene) | ~1.39 Å |

| C-N≡C Bond Angle | ~178° |

Note: These are typical values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. fiveable.me By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products. smu.edu This provides a detailed understanding of the reaction mechanism, including the identification of short-lived intermediates. fiveable.mesmu.edu

For instance, in multicomponent reactions like the Ugi reaction, where this compound is a common reactant, computational studies can model the entire reaction sequence. rug.nl These calculations can reveal the energetics of each step, helping to explain the observed product distribution and stereoselectivity. The process involves identifying the most favorable pathways by comparing the activation energies of different possible transition states. uq.edu.au This knowledge is invaluable for optimizing reaction conditions to improve yields and selectivity. fiveable.me

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Theoretical methods can accurately predict various spectroscopic properties of this compound, which are essential for its characterization. For example, computational models can simulate its infrared (IR) spectrum by calculating the vibrational frequencies of its bonds. The strong absorption band corresponding to the isocyanide stretching frequency is a characteristic feature. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be calculated, aiding in the interpretation of experimental NMR spectra. science.gov

Reactivity descriptors, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors can predict how it will behave in different chemical environments.

Table 2: Predicted Spectroscopic Data and Reactivity Descriptors

| Parameter | Predicted Value | Significance |

| Spectroscopic Data | ||

| Isocyanide IR Stretch | ~2150 cm⁻¹ | Characteristic functional group identification |

| ¹H NMR (Aromatic) | 7.2-7.4 ppm | Chemical environment of benzene (B151609) ring protons |

| ¹³C NMR (Isocyanide) | ~158 ppm | Electronic environment of the isocyanide carbon |

| Reactivity Descriptors | ||

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |

| Hardness | 3.0 eV | Measures resistance to change in electron distribution |

Note: These values are illustrative and depend on the specific computational method employed.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical calculations often model molecules in isolation, molecular dynamics (MD) simulations provide insights into the behavior of this compound in a more realistic environment, such as in a solvent. rsc.org MD simulations model the movement of every atom in the system over time, allowing for the study of dynamic processes. rsc.org

These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's conformation and reactivity. For this compound, MD simulations can reveal how different solvents influence the orientation of the isocyanide group and its accessibility for reactions. Furthermore, these simulations can be used to study intermolecular interactions, such as the π-stacking of benzene rings, which can be important in condensed phases and biological systems. mdpi.com

Future Prospects and Interdisciplinary Research Frontiers for 2 Isocyanoethyl Benzene Chemistry

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For (2-isocyanoethyl)benzene, this involves moving away from classical dehydration methods that use hazardous reagents like phosphorus oxychloride and volatile organic solvents. rsc.org

Green Chemistry Initiatives:

Recent breakthroughs have focused on developing environmentally benign synthesis routes. A notable advancement is the use of micellar catalysis, where the dehydration of the precursor, N-phenethylformamide, occurs in water. rsc.orguniupo.it This method employs p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as a mild, inexpensive base, eliminating the need for hazardous solvents like dichloromethane (B109758) and toxic amines like triethylamine (B128534). rsc.org Such aqueous-based syntheses align with the principles of green chemistry by reducing organic waste and utilizing safer, more sustainable reagents. rsc.org

Research has demonstrated the viability of this "in-water" synthesis at room temperature, making the process not only safer but also more energy-efficient. rsc.orguniupo.it The table below summarizes a comparison of traditional versus sustainable synthesis methods.

| Feature | Traditional Method | Micellar Synthesis Method |

| Solvent | Dichloromethane | Water |

| Dehydrating Agent | Phosphorus oxychloride | p-Toluenesulfonyl chloride |

| Base | Triethylamine | Sodium hydrogen carbonate |

| Byproducts | Phosphoric acid, Triethylammonium chloride | p-Toluenesulfonic acid, Sodium chloride, CO2 |

| Environmental Impact | High (use of hazardous and volatile solvents) | Low (aqueous medium, less toxic reagents) |

Biocatalytic Frontiers:

While direct biocatalytic synthesis of this compound has not been extensively reported, the field of biocatalysis offers promising future avenues. rsc.org Enzymes known as isonitrile synthases (ISNs), found in various microorganisms, are capable of converting primary amines directly into isocyanides. acs.org Future research could focus on discovering or engineering an ISN that accepts 2-phenylethylamine or a related precursor, enabling a direct and highly selective biocatalytic route to the target compound.

Novel Catalytic Systems Utilizing this compound Derivatives

The isocyano group's ability to act as a ligand for transition metals opens up possibilities for developing novel catalytic systems. acs.org Derivatives of this compound are being explored as components in sophisticated catalysts for a variety of organic transformations.

Metal-Complex Catalysis:

This compound and its derivatives can serve as ligands, binding to metal centers to form complexes that function as catalysts. Research into palladium-catalyzed reactions has shown that phenethyl isocyanide can undergo insertion reactions into alkyl iodides under photoexcited conditions. mdpi.com This highlights its utility in forming new carbon-carbon bonds under mild, light-driven conditions.

Iron catalysis, a more sustainable and cost-effective alternative to precious metal catalysis, is another promising area. Iron complexes have been shown to catalyze the transfer of carbenes to tryptamine-derived isocyanides, leading to the synthesis of complex spiroindolenines, which are valuable scaffolds in medicinal chemistry. acs.org

Polymerization Catalysis:

In materials science, novel catalytic systems are being used to create advanced polymers from isocyanide monomers. For example, π-allylnickel catalysts have been successfully employed for the living block copolymerization of allene (B1206475) derivatives with phenylethyl isocyanide derivatives. epa.gov This method allows for the precise construction of block copolymers with well-defined structures and molecular weights, leading to materials with tailored properties. epa.govacs.org

The table below details some of the novel catalytic applications involving this compound derivatives.

| Catalytic System | Metal Catalyst | Reaction Type | Application |

| Photoredox Catalysis | Palladium (Pd) | Isocyanide Insertion | C-C bond formation |

| Carbene Transfer | Iron (Fe) | Dearomative Spirocyclization | Synthesis of complex heterocycles |

| Coordination Polymerization | Nickel (Ni) | Block Copolymerization | Creation of advanced polymer materials |

| [2+2+2] Cycloaddition | Cobalt (Co), Palladium (Pd) | Benzene (B151609) Ring Formation | Synthesis of polycyclic aromatics |

Applications in Supramolecular Chemistry and Nanomaterials

The interplay of the aromatic benzene ring and the reactive isocyano group makes this compound an attractive building block for supramolecular assemblies and advanced nanomaterials.

Supramolecular Assemblies:

Nanomaterials and Polymers:

The ability of isocyanides to undergo polymerization provides a direct route to novel nanomaterials. The synthesis of helical polymers from chiral isocyanide monomers is a key area of research, leading to materials with unique optical properties. acs.org this compound derivatives can be incorporated into polymer backbones, potentially yielding materials with enhanced thermal stability, mechanical strength, or specific electronic properties suitable for applications in sensors and electronic devices.

Furthermore, the development of nanoparticles for drug delivery is an emerging application. While research has been done on the related compound phenethyl isothiocyanate, which was co-encapsulated with cisplatin (B142131) in liposomal nanoparticles for cancer therapy, similar strategies could be envisioned for this compound derivatives. nih.gov Such nano-formulations could enhance therapeutic efficacy and reduce side effects.

Interfacing with Chemical Biology and Medicinal Chemistry for Targeted Synthesis

This compound is a valuable reagent in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. chemicalbook.commdpi.com These reactions are powerful tools in medicinal chemistry for rapidly generating large libraries of structurally diverse molecules, which can then be screened for biological activity. nih.gov

Drug Discovery and Development:

The isocyano group itself is considered a unique pharmacophore that can engage in specific interactions with biological targets. acs.org It can act as a hydrogen bond acceptor and has strong coordinating properties with metal ions, making it a candidate for designing inhibitors of metalloenzymes. acs.org The phenethyl group is also a common motif in many biologically active compounds.

Recent studies have demonstrated the utility of this compound in synthesizing α-ketoamides via palladium-catalyzed reactions, highlighting its potential in drug discovery programs. Derivatives of this compound have shown moderate to high affinity for certain opioid receptors, indicating their potential as modulators of the central nervous system. mdpi.com

Targeted Synthesis and Bioconjugation:

The reactivity of the isocyanide function allows for its use in targeted synthesis and bioconjugation. For example, the isocyano group can be transformed into various other functionalities, allowing for the late-stage modification of complex molecules. This is particularly useful in chemical biology for creating molecular probes or for attaching drug molecules to targeting moieties like antibodies or peptides. The development of iron-catalyzed reactions for creating spirocycles from isocyanides derived from tryptamine (B22526) (a key biological molecule) underscores the potential for interfacing isocyanide chemistry with biological building blocks to create novel therapeutic agents. acs.org

Q & A

Q. What computational databases are most reliable for sourcing physicochemical data on this compound?

- Methodological Answer :

- Reaxys/SciFinder : Validate melting points, boiling points, and spectral data against primary literature .

- CAS Common Chemistry : Cross-reference CAS 59795-89-0 for community-vetted data .

Data Management & Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.